D-Isoleucinol hcl

Catalog No.
S3187534
CAS No.
133736-94-4; 2209090-39-9
M.F
C6H16ClNO
M. Wt
153.65
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Isoleucinol hcl

CAS Number

133736-94-4; 2209090-39-9

Product Name

D-Isoleucinol hcl

IUPAC Name

(2R,3R)-2-amino-3-methylpentan-1-ol;hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65

InChI

InChI=1S/C6H15NO.ClH/c1-3-5(2)6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t5-,6+;/m1./s1

InChI Key

RAEHCGJWYOKYTE-IBTYICNHSA-N

SMILES

CCC(C)C(CO)N.Cl

Solubility

not available

D-Isoleucinol hydrochloride is a chemical compound that is the hydrochloride salt of D-isoleucinol, which is the D-enantiomer of isoleucine. The molecular formula for D-isoleucinol hydrochloride is C6H16ClNOC_6H_{16}ClNO and it has a molecular weight of approximately 151.66 g/mol. It is characterized by its branched-chain structure, which is typical of amino acids, and plays a crucial role in various biological processes. As an amino acid derivative, it is involved in protein synthesis and metabolic pathways.

Typical of amino acids, including:

  • Transamination: This reaction involves the transfer of an amino group to a keto acid, forming new amino acids. D-Isoleucinol can act as an amino donor in this process.
  • Decarboxylation: Under certain conditions, D-isoleucinol can lose a carboxyl group to form amines, which can further participate in other bio

D-Isoleucinol exhibits various biological activities:

  • Metabolic Role: It functions as a metabolite in organisms such as Saccharomyces cerevisiae and Escherichia coli, contributing to nitrogen metabolism and energy production .
  • Potential Therapeutic Effects: Similar to other branched-chain amino acids, D-isoleucinol may have implications in treating conditions like hepatic encephalopathy and muscle wasting due to its role in protein synthesis and energy metabolism .

The synthesis of D-isoleucinol hydrochloride can be achieved through several methods:

  • Enzymatic Synthesis: Using specific enzymes that catalyze the conversion of L-isoleucine to D-isoleucine through stereoselective processes.
  • Chemical Synthesis: This involves various organic reactions including acetylation and separation techniques to yield the desired enantiomer from racemic mixtures .
  • Reduction Reactions: D-Isoleucinol can be synthesized from corresponding keto acids through reduction processes.

These methods highlight the versatility in producing this compound for research and industrial applications.

D-Isoleucinol hydrochloride has several applications:

  • Nutritional Supplements: It is often included in formulations aimed at enhancing athletic performance or recovery due to its role as an essential amino acid.
  • Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development targeting metabolic disorders.
  • Biotechnology: Used in fermentation processes and as a growth supplement for yeast and bacteria in laboratory settings.

D-Isoleucinol hydrochloride shares similarities with other branched-chain amino acids. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
L-IsoleucineC6H13NO2The L-enantiomer involved in protein synthesis.
L-ValineC5H11NO2Another branched-chain amino acid crucial for growth.
L-LeucineC6H13NO2Known for its role in muscle repair and growth.
D-AlloisoleucineC6H13NO2A stereoisomer with different metabolic pathways.

Uniqueness of D-Isoleucinol Hydrochloride:
D-Isoleucinol hydrochloride stands out due to its specific stereochemistry, which influences its biological activity differently from its L-counterpart and other branched-chain amino acids. Its unique properties may lead to distinct metabolic pathways and therapeutic applications not shared by other similar compounds.

Dates

Modify: 2023-07-25

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